molecular formula C6H4FIZn B3041508 Fluorobenzene;iodozinc(1+) CAS No. 307496-28-2

Fluorobenzene;iodozinc(1+)

Cat. No. B3041508
CAS RN: 307496-28-2
M. Wt: 287.4 g/mol
InChI Key: KXRVGYUTTUSSHQ-UHFFFAOYSA-M
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Description

Fluorobenzene is an aryl fluoride and the simplest of the fluorobenzenes, with the formula C6H5F . It is often abbreviated as PhF and is a colorless liquid. It is a precursor to many fluorophenyl compounds . Fluorobenzene;iodozinc(1+) is an organometallic compound that is used in a variety of scientific experiments.


Synthesis Analysis

Fluorobenzene was first reported in 1886 by O. Wallach at the University of Bonn, who prepared the compound in two steps . On the laboratory scale, PhF is prepared by the thermal decomposition of the benzenediazonium tetrafluoroborate . The technical synthesis is by the reaction of cyclopentadiene with difluorocarbene .


Molecular Structure Analysis

Molecular dynamics simulations of benzene and 12 fluorobenzenes with various degrees of fluorine substitution in water reveal that the accumulation of water in the first solvent shell decreases with an increase in the number of fluorine atoms relative to benzene, with an exception of hexafluorobenzene .


Chemical Reactions Analysis

Fluorobenzene undergoes reversible C–H bond activation of benzene and a series of fluorobenzenes on UV irradiation . Exclusive ortho-selectivity is observed in reactions of fluorobenzene and 1,2-difluorobenzene .


Physical And Chemical Properties Analysis

Fluorobenzene is a colorless liquid with a density of 1.025 g/mL . It has a melting point of -44 °C and a boiling point of 84 to 85 °C . Its solubility in water is low . The molecular weight of Fluorobenzene;iodozinc(1+) is 287.4 g/mol.

Mechanism of Action

Target of Action

Fluorobenzene;iodozinc(1+) is an organometallic compound

Biochemical Pathways

Fluorobenzene, a component of the compound, is involved in enzymatic defluorination reactions. These reactions are part of a biochemical pathway that transforms fluorobenzene into 3-fluoro-cis,cis-muconate . This transformation involves a cascade of reactions catalyzed by three enzymes: fluorobenzene dioxygenase, fluorobenzene dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase .

Pharmacokinetics

For instance, fluoroquinolones, a class of fluorinated drugs, are known to have excellent bioavailability and longer serum half-lives compared to non-fluorinated counterparts . They also have the ability to concentrate in specific tissues and fluids at levels exceeding serum-drug concentrations .

Result of Action

The orientational dependence of ionization yields is primarily determined by the nodal surface structure of the molecular orbitals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluorobenzene;iodozinc(1+). . This persistence in the environment could potentially influence the compound’s action and efficacy.

Safety and Hazards

Fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and causes serious eye damage . It is advised not to breathe vapors, aerosols, and to avoid substance contact .

Future Directions

The application of low field nuclear magnetic resonance in the strong heteronuclear J-coupling regime to a series of fluorobenzene compounds has been extended . The results indicate that this spectral regime may be used for detailed spectroscopic analysis of small molecules .

properties

IUPAC Name

fluorobenzene;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRVGYUTTUSSHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(iodo)ZINC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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